molecular formula C17H11Cl2NO B1454274 8-Chloro-3-methyl-2-phenylquinoline-4-carbonyl chloride CAS No. 1160256-96-1

8-Chloro-3-methyl-2-phenylquinoline-4-carbonyl chloride

Cat. No.: B1454274
CAS No.: 1160256-96-1
M. Wt: 316.2 g/mol
InChI Key: UCDJBCVAEZBQAR-UHFFFAOYSA-N
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Description

Crystal Structure Determination and Unit Cell Parameters

X-ray crystallographic analysis provides the most definitive structural information for 8-chloro-3-methyl-2-phenylquinoline-4-carbonyl chloride, revealing the precise three-dimensional arrangement of atoms within the crystal lattice. The crystal structure determination follows established protocols involving single crystal mounting and data collection using advanced diffractometer systems. The compound crystallizes in a specific space group with characteristic unit cell parameters that reflect the molecular packing arrangements influenced by intermolecular interactions. The lattice parameters, including the lengths a, b, and c, along with the angles α, β, and γ, define the fundamental repeating unit of the crystal structure. These parameters are crucial for understanding how individual molecules organize in the solid state and provide insights into the stability and physical properties of the material.

The molecular configuration within the crystal reveals significant structural features that influence the compound's overall properties. The quinoline core maintains planarity with the fused benzene and pyridine rings, while the phenyl substituent at position 2 adopts a specific orientation relative to the quinoline plane. Studies of related quinoline derivatives have shown that the dihedral angles between aromatic rings can vary significantly, with values ranging from nearly coplanar to nearly orthogonal orientations. The chlorine atoms at positions 8 and in the carbonyl chloride group occupy specific spatial positions that influence both intramolecular and intermolecular interactions within the crystal structure.

Intermolecular Interactions and Packing Arrangements

The crystal packing of this compound is governed by various non-covalent interactions that stabilize the solid-state structure. Hydrogen bonding interactions, particularly C-H···N and C-H···O contacts, play crucial roles in determining the molecular arrangement within the crystal lattice. These weak hydrogen bonds, while individually less significant than classical O-H···O or N-H···O interactions, collectively contribute to the overall stability of the crystal structure. The presence of chlorine atoms introduces additional interaction possibilities, including halogen bonding and Cl···π interactions that can influence the molecular packing patterns.

π-π stacking interactions between aromatic rings represent another important factor in the crystal packing arrangement. The quinoline cores and phenyl substituents can engage in face-to-face or edge-to-face π-π interactions, with typical interplanar distances ranging from 3.3 to 3.8 Å. These interactions contribute to the formation of extended supramolecular structures within the crystal, influencing both the mechanical properties and the thermal stability of the solid material. The specific arrangement of these π-π interactions depends on the relative orientations of the aromatic systems and the steric requirements imposed by the substituents.

Properties

IUPAC Name

8-chloro-3-methyl-2-phenylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO/c1-10-14(17(19)21)12-8-5-9-13(18)16(12)20-15(10)11-6-3-2-4-7-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDJBCVAEZBQAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C(=CC=C2)Cl)N=C1C3=CC=CC=C3)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Chloro-3-methyl-2-phenylquinoline-4-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by research findings and data.

Chemical Structure and Properties

The compound belongs to the quinoline family, characterized by a fused bicyclic structure containing a benzene ring and a pyridine ring. Its molecular formula is C16H12ClN2OCl, with notable features including:

  • Chlorine Substituent : Enhances biological activity.
  • Carbonyl Group : Contributes to reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Bacillus subtilis10
Pseudomonas aeruginosa20

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies showed that it induces apoptosis in various cancer cell lines. Notably, it demonstrated an IC50 value of 15 nM against the CCRF-CEM leukemia cell line, indicating potent cytotoxic effects .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cellular proliferation and survival pathways.
  • DNA Interaction : It may intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cancer cells, leading to cell death .

Case Study 1: Antimicrobial Efficacy

A recent study explored the antimicrobial efficacy of various quinoline derivatives, including this compound. The results highlighted its superior activity compared to traditional antibiotics, suggesting its potential role in treating antibiotic-resistant infections .

Case Study 2: Anticancer Activity

In another investigation, the anticancer effects were assessed using a panel of human cancer cell lines. The compound was found to significantly inhibit cell growth in a dose-dependent manner, with notable effects on apoptosis markers such as caspase activation and PARP cleavage .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Lead Compound for Drug Development : 8-Chloro-3-methyl-2-phenylquinoline-4-carbonyl chloride serves as a precursor for synthesizing novel therapeutic agents aimed at treating bacterial infections and cancer. Its structural characteristics allow for modifications that can enhance biological activity and selectivity against specific targets .
    • Antimicrobial Activity : Studies indicate that quinoline derivatives exhibit significant antimicrobial properties, making this compound a candidate for developing new antibiotics.
  • Proteomics Research
    • Protein Interaction Studies : The compound is utilized in proteomics to study protein interactions and functions. Its ability to modify proteins through acylation reactions allows researchers to investigate the roles of specific proteins in various biological processes .
    • Target Identification : By employing this compound in assays, researchers can identify potential protein targets for drug action, facilitating the development of targeted therapies .
  • Material Science
    • Development of Advanced Materials : The unique electronic properties of this compound allow it to be used in creating advanced materials with specific optical and electronic characteristics. This includes applications in organic electronics and photonic devices.

Case Studies and Research Findings

Several studies have highlighted the efficacy of quinoline derivatives similar to this compound:

Study FocusFindings
Antitumor ActivityResearch has shown that related compounds significantly inhibit tumor growth across various cancer cell lines, indicating potential therapeutic applications for this compound.
Antimicrobial EfficacyExperimental data suggest that quinoline derivatives can effectively combat bacterial infections, supporting the antimicrobial potential of this compound.
Mechanistic InsightsInvestigations reveal that quinolines can disrupt cellular processes by interfering with enzyme functions critical for cell survival and proliferation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 8-chloro-3-methyl-2-phenylquinoline-4-carbonyl chloride with structurally related quinoline-4-carbonyl chlorides:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 8-Cl, 3-CH₃, 2-C₆H₅, 4-COCl C₁₇H₁₁Cl₂NO 332.18 High reactivity due to -COCl; moderate lipophilicity (predicted logP ~3.5)
8-Chloro-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride 8-Cl, 2-(3-OPr), 4-COCl C₁₉H₁₅Cl₂NO₂ 360.23 Increased lipophilicity (logP ~4.2) due to propoxy group; slower hydrolysis
8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride 8-Cl, 2-(3-OEt), 4-COCl C₁₈H₁₃Cl₂NO₂ 346.21 Intermediate lipophilicity (logP ~3.8); higher solubility in polar solvents
2-(5-Chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride 8-CH₃, 2-thienyl-Cl, 4-COCl C₁₅H₉Cl₂NOS 322.21 Heterocyclic thienyl group enhances π-stacking; irritant (Hazard Class III)
8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid 8-Cl, 2-(4-CH₃C₆H₄), 4-COOH C₁₇H₁₂ClNO₂ 297.73 Lower reactivity (carboxylic acid); soluble in DMSO and methanol

Lipophilicity and Solubility

  • Lipophilicity trends correlate with substituent hydrophobicity: Propoxy > Ethoxy > Methyl > Hydroxyl: The 3-propoxyphenyl analog (logP ~4.2) is more lipophilic than the target compound (logP ~3.5), while hydroxy-phenyl derivatives (e.g., 8-chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid) are less lipophilic (logP ~2.1) .
  • Solubility in polar solvents (e.g., methanol, DMSO) decreases with larger hydrophobic groups .

Challenges and Limitations

  • Discontinuation : Commercial unavailability limits large-scale applications .
  • Stability : Hydrolysis of -COCl in humid environments necessitates anhydrous storage .

Preparation Methods

Synthesis of Quinoline-4-Carboxylic Acid Precursors

The quinoline-4-carboxylic acid derivatives, including 8-chloro-3-methyl-2-phenylquinoline-4-carboxylic acid, are typically synthesized by condensation reactions involving aniline derivatives and β-ketoesters or related intermediates. The process involves:

  • Formation of 4-hydroxyquinoline intermediates via condensation and cyclization.
  • Introduction of substituents such as chlorine at position 8 and methyl at position 3 through selective halogenation and alkylation reactions.
  • Phenyl substitution at position 2 is usually introduced via phenyl-substituted starting materials or coupling reactions.

Industrial and laboratory syntheses optimize these steps to achieve high regioselectivity and yield, often under inert atmospheres and controlled temperatures (80–120 °C) to prevent side reactions and decomposition.

Conversion of Quinoline-4-Carboxylic Acid to 8-Chloro-3-methyl-2-phenylquinoline-4-carbonyl Chloride

The critical step in preparing the acyl chloride derivative is the chlorination of the quinoline-4-carboxylic acid. The most common and effective method uses thionyl chloride (SOCl₂) as the chlorinating agent:

  • The quinoline-4-carboxylic acid is suspended in an excess of thionyl chloride.
  • The mixture is refluxed typically for 1.5 to 3 hours under anhydrous conditions.
  • After completion, excess thionyl chloride is removed by distillation or evaporation under reduced pressure.
  • The resulting acyl chloride is isolated as a solid or oil, often purified by recrystallization or chromatography.

This method is supported by experimental procedures reported in recent research, where 2-aryl-quinoline-4-carboxylic acids were converted to their corresponding acyl chlorides efficiently by refluxing in SOCl₂ for 2 hours, followed by cooling and isolation.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Chlorinating Agent Thionyl chloride (SOCl₂) Preferred for high reactivity and yield
Solvent Often neat or minimal solvent (e.g., dry dichloromethane) Solvent choice affects reaction rate
Temperature Reflux (approx. 70–80 °C for SOCl₂) Ensures complete conversion
Reaction Time 1.5–3 hours Monitored by TLC or IR for completion
Atmosphere Inert gas (nitrogen or argon) Prevents hydrolysis and oxidation
Work-up Removal of excess SOCl₂ by distillation Product isolated under anhydrous conditions

Purification and Characterization

Purification methods include recrystallization from suitable organic solvents or chromatographic techniques to remove unreacted acid and side products. Characterization is typically done by:

Comparative Data Table: Preparation Methods Summary

Step Method/Agent Conditions Yield (%) Notes
Quinoline-4-carboxylic acid synthesis Condensation of aniline + β-ketoester 80–120 °C, inert atmosphere 60–75 Multi-step, regioselective
Introduction of substituents Halogenation/alkylation Controlled temperature, catalysts Variable Chlorine at C8, methyl at C3
Conversion to acyl chloride Thionyl chloride (SOCl₂) Reflux 1.5–3 h, inert atmosphere 70–90 High purity, moisture sensitive

Research Findings and Notes

  • The use of thionyl chloride is the most reliable and widely reported method for converting quinoline-4-carboxylic acids to the corresponding acyl chlorides, including this compound.
  • Reaction monitoring by thin-layer chromatography (TLC) or infrared spectroscopy is essential to avoid overreaction or decomposition.
  • The compound is moisture-sensitive due to the reactive acyl chloride group, requiring dry conditions during synthesis and storage.
  • Alternative chlorinating agents such as oxalyl chloride or phosphorus pentachloride (PCl₅) are less commonly used due to harsher conditions or lower selectivity.
  • The synthesis of the quinoline-4-carboxylic acid precursor is critical for the overall yield and purity of the final acyl chloride. Optimizing the initial condensation and substitution steps significantly impacts the efficiency of the final chlorination step.

Q & A

Q. What are the common synthetic routes for preparing 8-chloro-3-methyl-2-phenylquinoline-4-carbonyl chloride, and what key intermediates are involved?

Q. How can researchers address challenges in achieving regioselective chlorination at the 8-position of the quinoline ring?

  • Methodological Answer : Regioselectivity is influenced by:
  • Directing Groups : Electron-donating groups (e.g., methyl at C3) activate adjacent positions.

  • Catalysts : FeCl₃ or AlCl₃ enhances electrophilic substitution at electron-rich sites.

  • Reaction Solvent : Polar aprotic solvents (e.g., DCM) improve Cl⁺ electrophile stability.

  • Validation : Use X-ray crystallography (as in ) or NOESY NMR to confirm substitution patterns.

    • Data Contradiction Analysis :
      Discrepancies in reported yields (e.g., 70% vs. 85%) may arise from trace moisture (hydrolyzing Cl⁻) or competing side reactions (e.g., dichlorination). Monitor reaction progress via TLC or in situ IR .

Q. What strategies mitigate hydrolysis of the carbonyl chloride group during storage or reaction?

  • Methodological Answer :
  • Storage : Use anhydrous conditions (desiccants, argon atmosphere) at –20°C.
  • Reaction Solvents : Dry toluene or THF (pre-treated with molecular sieves).
  • Stability Assays : Track hydrolysis via 13C NMR (loss of C=O signal) or HPLC (retention time shifts) .

Q. How does computational modeling (e.g., DFT) predict reactivity in derivatization reactions of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry and calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Reactivity Prediction : The 4-carbonyl chloride is susceptible to nucleophilic acyl substitution (e.g., amidation), while the 8-chloro group may undergo SNAr with strong bases.
  • Validation : Compare predicted vs. experimental outcomes (e.g., coupling reactions in ).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Chloro-3-methyl-2-phenylquinoline-4-carbonyl chloride
Reactant of Route 2
8-Chloro-3-methyl-2-phenylquinoline-4-carbonyl chloride

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